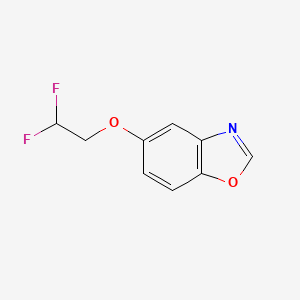

5-(2,2-Difluoroethoxy)-1,3-benzoxazole

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Research

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug development, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. google.com This class of molecules is of immense interest to researchers due to its vast structural diversity and wide range of pharmacological activities. google.com The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that can be fine-tuned to interact with specific biological targets like proteins and enzymes. google.comsigmaaldrich.com

Statistics indicate that over 85% of all biologically active chemical entities feature a heterocyclic fragment, highlighting their central role in modern drug design. sigmaaldrich.com Their versatility allows medicinal chemists to modify crucial parameters such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. sigmaaldrich.com These modifications are instrumental in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. sigmaaldrich.com Consequently, heterocyclic systems are integral to the discovery of novel therapeutic agents across a broad spectrum of diseases, including antibiotics, antivirals, and anticancer agents. evitachem.com

Historical Context and Evolution of Benzoxazole (B165842) Research

The history of heterocyclic chemistry is deeply intertwined with the advancement of organic chemistry since the mid-19th century. organic-chemistry.org The specific oxazole (B20620) ring system, a key component of benzoxazole, was first developed in 1947. nih.gov Benzoxazole itself is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an oxazole ring. nih.govgoogle.com

Initial research into benzoxazoles focused on their synthesis and basic chemical characterization. A common traditional approach involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov Over the past few decades, research has evolved significantly, leading to the development of more sophisticated and efficient synthetic methodologies, including metal-catalyzed cross-coupling reactions and the use of nanocatalysts. sigmaaldrich.comnih.govresearchgate.net This has enabled chemists to create extensive libraries of benzoxazole derivatives with diverse substitutions. researchgate.net The focus of research has also shifted from fundamental synthesis to exploring the vast biological potential of these compounds, driven by the discovery that the benzoxazole scaffold is present in many naturally occurring and synthetically created bioactive molecules. underarmour.ca

Benzoxazole as a Privileged Molecular Scaffold in Drug Discovery Research

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. This concept was first articulated in the late 1980s and has become a powerful strategy in drug discovery. By identifying and utilizing these scaffolds, researchers can design libraries of compounds with a higher probability of demonstrating biological activity.

The benzoxazole nucleus is widely regarded as a privileged scaffold. researchgate.netunderarmour.ca Its structure is a common motif in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological effects. underarmour.ca The aromatic, rigid, and planar nature of the benzoxazole ring system provides a stable framework for the specific spatial orientation of various functional groups, allowing for precise interactions with the active sites of enzymes and receptors. The presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and an aromatic surface for π-π stacking contributes to its versatile binding properties. evitachem.com This inherent ability to serve as a high-affinity ligand for diverse biological targets makes the benzoxazole scaffold a valuable starting point for the development of new therapeutic agents. underarmour.ca

Overview of Research Directions for Benzoxazole Derivatives

The recognition of benzoxazole as a privileged scaffold has spurred intensive research into its derivatives for a multitude of therapeutic and industrial applications. researchgate.net These research efforts span a wide range of biological activities. A significant area of investigation is in oncology, where numerous benzoxazole derivatives have been synthesized and evaluated as potential anticancer agents, targeting enzymes like VEGFR-2. organic-chemistry.orgunderarmour.ca

Another major research direction is in the field of infectious diseases. Benzoxazole derivatives have shown promise as potent antibacterial and antifungal agents, in some cases exhibiting activity superior to existing antibiotics. The scaffold is also being explored for its activity against neurodegenerative conditions like Alzheimer's disease, with some derivatives showing inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. Furthermore, research has extended into developing anti-inflammatory, anticonvulsant, and antiviral agents based on this versatile core structure. underarmour.ca Beyond medicine, benzoxazole derivatives are being investigated for use in agriculture as fungicides, herbicides, and insecticides.

Table 1: Selected Research Applications of Benzoxazole Derivatives

| Research Area | Target/Mechanism of Action | Example Finding | Reference |

|---|---|---|---|

| Anticancer | VEGFR-2 Inhibition, Apoptosis Induction | Certain benzoxazole-benzamide derivatives showed potent inhibition of VEGFR-2 and cytotoxic effects against human cancer cell lines (MCF-7 and HepG2). | |

| Anti-Alzheimer's | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | A series of benzoxazole-oxadiazole hybrids were identified as potent inhibitors of both AChE and BuChE, with some analogues showing greater potency than the standard drug Donepezil. | |

| Antimicrobial | Inhibition of bacterial cell wall synthesis; Antifungal activity | Derivatives of 3-(2-benzoxazol-5-yl)alanine were found to have selective activity against Gram-positive bacteria and pathogenic fungi like C. albicans. | |

| Agricultural Chemicals | Fungicidal, Herbicidal, Insecticidal Activity | Benzoxazole derivatives have been systematically reviewed for their broad-spectrum biological activities in controlling plant diseases, pests, and weeds. | |

| Anti-inflammatory | Inhibition of inflammatory mediators | The benzoxazole scaffold is a core component of compounds developed as anti-inflammatory agents. | underarmour.ca |

Specific Focus on 5-(2,2-Difluoroethoxy)-1,3-benzoxazole within the Benzoxazole Class

Within the vast family of benzoxazole derivatives, this compound is a distinct compound characterized by the attachment of a 2,2-difluoroethoxy group [-OCH₂CF₂H] to the 5-position of the benzoxazole core. While extensive, dedicated research on this specific molecule is not widely published, its structure suggests it is of significant interest as a chemical intermediate or building block in synthetic and medicinal chemistry.

Table 2: Computed Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₂NO₂ |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | This compound |

| Topological Polar Surface Area | 38.6 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| XLogP3 | 2.3 |

Note: Properties are computationally derived.

Structure

3D Structure

Properties

Molecular Formula |

C9H7F2NO2 |

|---|---|

Molecular Weight |

199.15 g/mol |

IUPAC Name |

5-(2,2-difluoroethoxy)-1,3-benzoxazole |

InChI |

InChI=1S/C9H7F2NO2/c10-9(11)4-13-6-1-2-8-7(3-6)12-5-14-8/h1-3,5,9H,4H2 |

InChI Key |

ZLPZKPWKRNVKLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OCC(F)F)N=CO2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies for Benzoxazole Derivatives in Molecular Recognition

General Principles of SAR in Benzoxazole (B165842) Chemistry

The biological activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole core. SAR studies aim to decipher these relationships to design more potent and selective therapeutic agents.

Impact of Substituent Type and Position on Biological Interaction

The type and position of substituents on the benzoxazole ring system are critical determinants of their biological activity. The introduction of various functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity to biological targets.

Substitutions at the 2 and 5-positions of the benzoxazole ring are particularly crucial for biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with target proteins. Studies have shown that the nature of the substituent at the 2-position can be decisive for the type of biological activity, while modifications at the 5-position often influence the intensity of this activity jocpr.com.

The lipophilicity of substituents also plays a vital role. An increase in lipophilicity can enhance the ability of a compound to cross cell membranes and interact with hydrophobic pockets in target proteins. However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor solubility and non-specific binding.

The steric bulk of substituents is another important factor. Large, bulky groups can either promote or hinder binding, depending on the topology of the binding site. In some cases, bulky substituents can create additional favorable interactions, while in others, they may cause steric clashes that reduce binding affinity.

Significance of the Benzoxazole Heterocyclic Core

The benzoxazole nucleus itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. Its planar, aromatic nature allows it to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions, which are essential for molecular recognition.

The benzoxazole core can act as a bioisostere for other aromatic systems, such as indoles or naphthalenes, which are present in many biologically active molecules. This bioisosteric relationship allows medicinal chemists to replace these groups with a benzoxazole ring to improve pharmacokinetic or pharmacodynamic properties without losing biological activity. The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, further contributing to the binding affinity and selectivity of these compounds.

SAR of Benzoxazole Derivatives as Enzyme Inhibitors

Benzoxazole derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies. The SAR of these compounds provides valuable insights into the specific interactions that govern their inhibitory activity.

Specific Examples of Benzoxazole-Based Enzyme Inhibitors

A diverse range of benzoxazole derivatives have been identified as potent inhibitors of several enzyme classes, including kinases, cholinesterases, and cyclooxygenases.

Interactive Data Table: Benzoxazole-Based Enzyme Inhibitors

| Compound/Derivative Class | Target Enzyme | Key SAR Observations |

| 2-Aryl-benzoxazoles | Cyclooxygenase-2 (COX-2) | The 2-(2-arylphenyl)benzoxazole scaffold is a selective ligand for COX-2. Substitutions on the 2-aryl ring significantly influence potency and selectivity. |

| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | These compounds can inhibit both AChE and BChE. The nature of the aryl group at the 2-position and the amide substituent at the 6-position are critical for inhibitory activity and selectivity. |

| 2-Amino benzoxazole derivatives | Protein Kinases (e.g., VEGFR-2) | The 2-amino group is a key pharmacophore for kinase inhibition. Substitutions on the benzoxazole ring and the amino group can modulate potency and selectivity against different kinases. |

| 1,2,3-Triazole-benzoxazole hybrids | Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1) | The combination of the triazole and benzoxazole moieties leads to potent inhibition of this essential mycobacterial enzyme. Specific substitutions on the triazole ring are crucial for activity. |

Note: This table is designed to be interactive. In a web-based format, users could click on each compound class to view more detailed structural information and specific inhibitory data.

Influence of the 2,2-Difluoroethoxy Group on Enzyme Binding

Specific and detailed research on the direct influence of a 5-(2,2-difluoroethoxy) substituent on the enzyme binding of 1,3-benzoxazole is not extensively available in the public literature. However, general principles of medicinal chemistry regarding fluorinated substituents can provide insights into its potential effects.

The 2,2-difluoroethoxy group is often used as a bioisostere for a methoxy or ethoxy group. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of the molecule. The high electronegativity of fluorine can create a dipole moment and influence the local electronic environment, which may affect hydrogen bonding interactions with the enzyme's active site.

Furthermore, the replacement of hydrogen atoms with fluorine can block metabolic pathways, particularly oxidative metabolism at that position, leading to improved metabolic stability and a longer duration of action. The increased lipophilicity imparted by the difluoroethoxy group can also enhance membrane permeability and access to the target enzyme. While specific SAR data for 5-(2,2-difluoroethoxy)-1,3-benzoxazole is limited, the known effects of fluorination suggest that this substituent could modulate enzyme binding through a combination of altered electronics, increased metabolic stability, and modified lipophilicity.

SAR in Ligand-Receptor Binding (excluding clinical trials)

Beyond enzyme inhibition, benzoxazole derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs) and other receptor types. The SAR principles governing these interactions are crucial for the development of selective agonists and antagonists.

For instance, a series of 4-azabenzoxazole analogues have been synthesized and evaluated as histamine H3 receptor antagonists. In this series, the introduction of substituted phenyl, pyridyl, and fused heterocyclic groups at the 6-position of the 4-azabenzoxazole core resulted in compounds with good antagonist activity nih.gov. This highlights the importance of the substituent at this position for achieving potent receptor modulation.

Similarly, benzoxazole derivatives have been investigated as melatonin receptor agonists. The benzoxazole nucleus can serve as a melatoninergic pharmacophore. SAR studies have shown that modifications to the side chain attached to the benzoxazole core can significantly impact binding affinity and agonist activity at MT1 and MT2 receptors.

Binding Affinities and Selectivity for Specific Receptors (e.g., Melatonin Receptors, Serotonin Receptors)

The affinity and selectivity of benzoxazole derivatives for G-protein coupled receptors, such as melatonin and serotonin receptors, are highly dependent on the nature and position of substituents on the benzoxazole core.

Melatonin Receptors (MT1 and MT2):

The benzoxazole nucleus has been identified as a viable pharmacophore for melatoninergic ligands, serving as an isosteric replacement for the more traditional alkoxyaryl core of melatonin agonists. nih.govnih.gov SAR studies have revealed that modifications at various positions of the benzoxazole ring system significantly influence binding affinity for both MT1 and MT2 receptor subtypes.

A series of 2-amidoalkoxy-5-methoxybenzoxazoles were synthesized and evaluated for their binding affinity to human MT1 and MT2 receptors. The length and nature of the alkyl chain in the 2-amidoalkoxy substituent were found to be critical for high-affinity binding. For instance, a two-carbon linker between the amide nitrogen and the oxygen atom is generally preferred. The nature of the amide substituent also plays a significant role, with acyl groups of varying sizes impacting potency and selectivity.

| Compound | R Group (at position 2) | MT1 Ki (nM) | MT2 Ki (nM) | MT1/MT2 Selectivity |

| 1 | -NHCO(CH2)2CH3 | 1.2 | 0.8 | 1.5 |

| 2 | -NHCOCH2CH3 | 0.9 | 0.5 | 1.8 |

| 3 | -NHCO-cyclopropyl | 2.5 | 1.1 | 2.3 |

This table is representative of SAR findings in the literature and is for illustrative purposes. The specific compounds and their corresponding data are derived from studies on analogous benzoxazole series.

Serotonin Receptors (e.g., 5-HT3):

The 5-position of the benzoxazole ring is a key determinant of potency for the 5-HT3 receptor. nih.gov A series of 2-(heterocyclyl)benzoxazoles were investigated, and it was found that the introduction of a substituent at the 5-position significantly modulates the compound's affinity for the 5-HT3 receptor. nih.gov For example, a 5-chloro substituent has been shown to increase potency. nih.gov

Furthermore, 2-substituted benzoxazole carboxamides have been identified as potent 5-HT3 receptor antagonists, with nanomolar in vitro activity against human 5-HT3A receptors. nih.gov The nature of the substituent at the 2-position and the carboxamide moiety are critical for high-affinity binding and functional antagonism.

| Compound | Substitution at Position 5 | 5-HT3 Receptor Binding Affinity (Ki, nM) |

| 4 | -H | 15.2 |

| 5 | -Cl | 3.8 |

| 6 | -CH3 | 8.9 |

This table is a representative illustration of the SAR principles for 5-substituted benzoxazoles at the 5-HT3 receptor, based on published research findings.

Modulation of Receptor Agonism/Antagonism by Benzoxazole Substitution Patterns

The substitution pattern on the benzoxazole ring not only influences binding affinity but also determines the functional activity of the ligand, i.e., whether it acts as an agonist or an antagonist.

Melatonin Receptors:

In the development of melatonin receptor ligands, subtle changes in the benzoxazole substitution pattern can switch a compound from an agonist to an antagonist. For a series of 2-amido-5-alkoxybenzoxazoles, the nature of the N-acyl group was found to be a critical determinant of functional activity. While many derivatives in this class were identified as melatonin receptor agonists, modifications to the acyl group could lead to compounds with antagonistic properties. nih.gov

Serotonin Receptors:

For benzoxazole derivatives targeting the 5-HT3 receptor, substitutions at the 5- and 7-positions, in conjunction with the nature of the 2-substituent, can modulate the degree of partial agonism. nih.gov For example, 5-chloro derivatives not only showed increased potency but also exhibited lowered intrinsic activity, indicating a shift towards antagonism. nih.gov The compound 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole was found to have high binding affinity and an intrinsic activity that was only 12% of that of serotonin, classifying it as a partial agonist. nih.gov

| Compound | Substitution Pattern | Functional Activity at 5-HT3 Receptor |

| 7 | 2-(1-piperazinyl)-5-H | Partial Agonist |

| 8 | 2-(1-piperazinyl)-5-Cl | Partial Agonist (lower intrinsic activity) |

| 9 | 2-(4-methyl-1-homopiperazinyl)-5-Cl-7-CH3 | Partial Agonist (12% of 5-HT) |

This table provides illustrative examples of how substitution patterns on the benzoxazole core can modulate the functional activity of these compounds at the 5-HT3 receptor.

SAR for Modulating Protein-Protein Interactions

Benzoxazole derivatives have also been explored as modulators of protein-protein interactions, which are implicated in a variety of disease states, including inflammatory disorders.

Targeting Myeloid Differentiation Protein 2 (MD2) and other protein targets

Myeloid differentiation protein 2 (MD2) is a key adaptor protein for Toll-like receptor 4 (TLR4) and plays a crucial role in the inflammatory response to lipopolysaccharide (LPS). nih.gov Benzoxazolone derivatives have been identified as inhibitors of the MD2-LPS interaction. nih.gov A bis-ANS displacement assay confirmed that these compounds competitively inhibit the binding of a probe to the MD2 protein. nih.gov

The SAR of these benzoxazolone derivatives revealed that the nature of the substituent on the benzoxazolone nitrogen and at the 6-position significantly impacts their inhibitory activity.

| Compound | R1 (at N-3) | R2 (at C-6) | IL-6 Inhibition IC50 (µM) |

| 10 | -H | -H | > 50 |

| 11 | -CH2CH2OH | -H | 15.2 |

| 12 | -CH2CH2OH | -COCH3 | 5.09 |

This table is based on data for benzoxazolone derivatives as MD2 inhibitors and illustrates the impact of substitutions on their anti-inflammatory activity.

Role of Benzoxazole in Inhibiting Inflammatory Pathways at a Molecular Level

By targeting MD2, benzoxazole derivatives can inhibit the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-6. nih.gov The most active compounds in a studied series demonstrated potent anti-inflammatory activity. nih.gov Molecular modeling and biological layer interference (BLI) assays have shown that these compounds can directly bind to MD2, with one of the most active compounds exhibiting a dissociation constant in the low micromolar range. nih.gov The binding is thought to occur in the hydrophobic pocket of MD2, a region critical for LPS recognition. A key interaction identified was the binding with the Arg90 residue of the MD2 protein. nih.gov

Computational Approaches to SAR Derivation

Computational methods are invaluable tools for elucidating the SAR of benzoxazole derivatives, enabling the prediction of their biological activity and guiding the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For benzoxazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their SAR for various targets, including their anti-inflammatory and anticancer activities. nih.govnih.gov

In a typical 3D-QSAR study, a series of structurally related benzoxazole derivatives with known biological activities are aligned based on a common scaffold. nih.gov CoMFA then calculates the steric and electrostatic fields around the molecules, while CoMSIA calculates additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These fields are then correlated with the biological activity data using partial least squares (PLS) regression to generate a QSAR model.

The statistical quality of the resulting models is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value indicates good predictive ability of the model. For a series of benzoxazole derivatives with anticancer activity, CoMFA and CoMSIA models with good predictability have been developed. nih.gov

The results of 3D-QSAR studies are often visualized as contour maps, which show the regions in space where modifications to the molecule are likely to increase or decrease biological activity. nih.gov For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for higher activity, and a yellow region, where bulky groups are disfavored. Similarly, electrostatic contour maps can indicate where electropositive or electronegative groups would be beneficial. These maps provide a visual guide for the rational design of new benzoxazole derivatives with improved potency.

| QSAR Model | Target/Activity | q² | r² | Key Findings |

| CoMFA | Anticancer (HepG2) | 0.509 | 0.903 | Steric and electrostatic fields are important for activity. |

| CoMSIA | Anticancer (HepG2) | 0.711 | 0.959 | Hydrophobic and hydrogen bond donor fields also contribute significantly. |

| 2D-QSAR | Anti-inflammatory | 0.85 | 0.92 | Lipophilicity and electronic parameters are key descriptors. |

This table summarizes representative statistical parameters and findings from QSAR studies on benzoxazole derivatives.

Fragment-Based Drug Design Principles (applied to benzoxazoles)

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in medicinal chemistry for the discovery of lead compounds. drughunter.comfrontiersin.org This approach contrasts with traditional high-throughput screening (HTS) by using much smaller, low-molecular-weight molecules, known as "fragments," as starting points. youtube.com These fragments, typically with a molecular weight of less than 300 Daltons, are screened for weak but efficient binding to a biological target. frontiersin.org Once a fragment hit is identified, it serves as a foundation for building a more potent and selective drug candidate through various optimization strategies. youtube.com

The core principle of FBDD is that the vast chemical space can be more effectively explored with smaller molecules. drughunter.comyoutube.com A library of a few thousand fragments can achieve broader coverage of chemical and property space than millions of larger compounds in an HTS library. drughunter.com Because of the weak binding affinity of these initial fragments (often in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for screening, such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR). drughunter.com

The benzoxazole moiety is an ideal scaffold for the application of FBDD principles. Its rigid bicyclic structure provides a well-defined shape for interacting with protein binding sites, while also being synthetically tractable, allowing for systematic modifications. In an FBDD campaign, a simple, unadorned benzoxazole or a closely related analog could be identified as an initial fragment hit that binds to a pocket on a target protein. The subsequent process, known as fragment evolution, involves iteratively modifying this core to improve its binding affinity and drug-like properties. This evolution typically follows three main strategies:

Fragment Growing: This is the most common strategy, where chemists add functional groups to the initial fragment to engage with adjacent pockets in the binding site, thereby increasing potency.

Fragment Linking: If two different fragments are found to bind in separate, nearby pockets, they can be connected with a chemical linker to create a single, more potent molecule. youtube.com

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments that bind in the same region into a novel, single compound with improved affinity. youtube.com

The development of benzoxazole-based inhibitors often exemplifies the "fragment growing" principle. Researchers frequently start with the core benzoxazole scaffold and systematically introduce various substituents to probe the structure-activity relationship (SAR). For example, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, various benzoxazole derivatives have been synthesized and evaluated. nih.govnih.govnih.gov Molecular docking studies have shown that the benzoxazole fragment can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919. nih.gov

Starting from this core interaction, the "growing" strategy is applied by adding different chemical moieties at various positions on the benzoxazole ring system. The goal is to create new interactions with the target protein and enhance inhibitory activity. The data from these studies can be used to build a detailed SAR profile.

For instance, studies on a series of benzoxazole-benzamide conjugates as potential VEGFR-2 inhibitors revealed how different substituents impact cytotoxic activity against cancer cell lines and direct enzyme inhibition. The unsubstituted benzoxazole compound 1, featuring a cyclohexyl group, demonstrated potent VEGFR-2 inhibition, more so than the reference drug sorafenib. nih.gov This highlights how a specific elaboration from the core fragment can lead to a highly active compound.

The tables below present data from studies on benzoxazole derivatives, illustrating the outcome of fragment evolution strategies where different functional groups are appended to the benzoxazole core, leading to significant variations in biological activity.

Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives Against Human Cancer Cell Lines nih.gov

| Compound | Substitution Pattern | IC₅₀ (µM) - HepG2 (Liver Cancer) | IC₅₀ (µM) - MCF-7 (Breast Cancer) |

|---|---|---|---|

| 12d | Benzoxazole with specific side chain | 23.61 | 44.09 |

| 12f | Benzoxazole with specific side chain | 36.96 | 22.54 |

| 12i | Benzoxazole with specific side chain | 27.30 | 27.99 |

| 12l | Benzoxazole with specific side chain | 10.50 | 15.21 |

| 13a | Diamide derivative of benzoxazole | 25.47 | 32.47 |

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzoxazole-Benzamide Conjugates nih.gov

| Compound | Substitution on Benzamide Moiety | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| 1 | Cyclohexyl | 0.268 |

| 9 | 4-Fluorophenyl | 0.704 |

| 10 | 4-Chlorophenyl | 0.612 |

| 11 | 4-Bromophenyl | 0.361 |

| 12 | 4-Iodophenyl | 0.385 |

| 15 | 4-Nitrophenyl | 0.597 |

| Sorafenib (Reference) | - | 0.352 |

These examples demonstrate how the foundational principles of FBDD are applied, implicitly or explicitly, to the optimization of benzoxazole-based compounds. By starting with a core fragment known to interact with a target and systematically "growing" it with different chemical functionalities, researchers can effectively navigate chemical space to discover potent and selective inhibitors.

Advanced Computational and Theoretical Research

Quantum Chemical Calculations for Reactivity and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and various physicochemical properties of molecules like 5-(2,2-Difluoroethoxy)-1,3-benzoxazole. These methods solve approximations of the Schrödinger equation to map the electron distribution within a molecule, offering profound insights into its intrinsic characteristics. For substituted benzoxazoles, DFT studies are instrumental in understanding how different functional groups influence the electronic environment of the core heterocyclic system.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For benzoxazole (B165842) derivatives, the distribution and energy of these orbitals are heavily influenced by the nature of their substituents. An electron-donating group, such as an ethoxy group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the two fluorine atoms in the 2,2-difluoroethoxy group would lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap would depend on the balance of these influences. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

In a typical benzoxazole system, the HOMO is often distributed across the fused benzene (B151609) ring and the heteroatoms, indicating these are the primary sites for electron donation. The LUMO is similarly spread over the aromatic system, representing the regions most susceptible to nucleophilic attack. The precise localization on this compound would determine its specific reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent areas with intermediate potential.

For a molecule like this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen and nitrogen atoms of the benzoxazole ring, as their lone pairs of electrons create regions of high electron density. These sites would be the most probable locations for hydrogen bonding and electrophilic attack. The highly electronegative fluorine atoms on the ethoxy substituent would also create a significant region of negative potential. Conversely, the hydrogen atoms of the benzene ring would exhibit a more positive potential (blue or greenish-blue), making them susceptible to interactions with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (e.g., sigma bonds, pi bonds, lone pairs). This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, which is crucial for understanding how a ligand, such as a benzoxazole derivative, interacts with a biological target like a protein or enzyme. These simulations offer insights that are not available from static models like molecular docking. nih.gov

Conformational Flexibility and Stability of Ligand-Protein Complexes

When a ligand binds to a protein, both molecules can undergo conformational changes. MD simulations are essential for exploring this dynamic process. For a potential drug candidate based on the this compound scaffold, an MD simulation would track the molecule's movement within the protein's binding site over a period of nanoseconds or even microseconds.

The simulation would reveal the conformational flexibility of the difluoroethoxy side chain and how it adapts to the topology of the binding pocket. It would also assess the stability of the entire ligand-protein complex by monitoring key metrics like the root-mean-square deviation (RMSD) of the atoms from their initial positions. A stable complex will show minimal fluctuations in RMSD over time, indicating a persistent and favorable binding mode. This analysis is critical for predicting the binding affinity and residence time of a potential drug, which are key determinants of its efficacy.

Water-Mediated Interactions and Solvent Effects

MD simulations explicitly model the behavior of water molecules and can identify those that are structurally important to the ligand-protein interaction. For this compound, simulations could reveal water molecules forming stable hydrogen bonds with the benzoxazole nitrogen, the ether oxygen, or even the fluorine atoms. Understanding these water-mediated interactions is crucial for rational drug design, as displacing or incorporating these key water molecules can dramatically alter a compound's binding properties. The solvent also affects the ligand's conformation before binding, and MD simulations can capture these solvent effects, providing a more realistic model of the entire biological process.

Cheminformatics and Virtual Screening Applications for Benzoxazole Libraries

Cheminformatics tools are frequently employed to analyze large libraries of benzoxazole derivatives to identify potential drug candidates. This involves the use of computational techniques to organize, analyze, and model chemical and biological data.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of molecules that are known to interact with a specific target. It is based on the principle that molecules with similar structures are likely to have similar biological activities. For a hypothetical library containing this compound, LBVS could be used to identify other compounds with similar physicochemical properties that might exhibit comparable biological effects.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS can be employed. This approach involves docking candidate molecules into the binding site of the target and estimating the binding affinity. While no specific SBVS studies on this compound have been reported, the benzoxazole scaffold has been a subject of such investigations against various targets.

A hypothetical virtual screening workflow for a library of benzoxazole derivatives, including this compound, might involve the steps outlined in the table below.

| Step | Description | Computational Tools |

| 1. Library Preparation | Generation of 3D structures, energy minimization, and assignment of appropriate chemical properties to each molecule in the library. | ChemDraw, Open Babel |

| 2. Target Selection and Preparation | Identification of a biological target and preparation of its 3D structure for docking (e.g., removal of water molecules, addition of hydrogens). | Protein Data Bank (PDB), Schrödinger Maestro |

| 3. Docking | Computational simulation of the binding of each molecule in the library to the target's active site. | AutoDock, Glide, GOLD |

| 4. Scoring and Ranking | Use of scoring functions to estimate the binding affinity of each molecule and rank them accordingly. | X-Score, DrugScore |

| 5. Post-processing and Hit Selection | Filtering of the top-ranked molecules based on various criteria such as drug-likeness, ADME properties, and visual inspection of binding modes. | FAF-Drugs4, SwissADME |

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. These models can then be used as queries to search for new molecules with similar features.

For the benzoxazole class of compounds, pharmacophore models have been developed to understand their anticancer and antimicrobial activities. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. A hypothetical pharmacophore model for a series of benzoxazole derivatives might include the features listed in the table below.

| Pharmacophoric Feature | Chemical Moiety on Benzoxazole Scaffold | Potential Interaction with Biological Target |

| Hydrogen Bond Acceptor | Nitrogen and Oxygen atoms in the oxazole (B20620) ring | Formation of hydrogen bonds with amino acid residues like Serine or Threonine. |

| Aromatic Ring | The fused benzene ring | π-π stacking interactions with aromatic residues such as Phenylalanine or Tyrosine. |

| Hydrophobic Group | Substituents on the benzoxazole core | Van der Waals interactions within a hydrophobic pocket of the target protein. |

While no specific pharmacophore models for this compound have been published, the difluoroethoxy group at the 5-position would likely contribute to the molecule's hydrophobic and electronic properties, which would be considered in any future pharmacophore modeling studies.

Theoretical Exploration of Novel Benzoxazole Reactivity and Functionalization

Theoretical chemistry provides valuable insights into the electronic structure and reactivity of molecules, guiding the synthesis of novel derivatives with desired properties. Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to study the reactivity of heterocyclic compounds like benzoxazoles.

These studies can predict sites of electrophilic and nucleophilic attack, bond dissociation energies, and reaction mechanisms. For the benzoxazole scaffold, theoretical studies can help in designing new synthetic routes to introduce various functional groups at different positions of the ring system, thereby modulating the biological activity.

While there is no specific theoretical research on the reactivity and functionalization of this compound, such studies would be valuable in exploring new chemical transformations and designing novel analogs with potentially enhanced properties.

Future Research Directions and Translational Research Potential Non Clinical

Design of Next-Generation Benzoxazole (B165842) Derivatives with Enhanced Molecular Specificity

The versatility of the benzoxazole ring system allows for extensive modification to improve biological activity and selectivity. scite.ai Future research will focus on the rational design of derivatives of 5-(2,2-Difluoroethoxy)-1,3-benzoxazole to achieve higher affinity and specificity for designated biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, suggesting that substitutions at various positions on the benzoxazole scaffold can dramatically influence efficacy. researchgate.net For instance, modifications at the C2 and C5 positions have been shown to be particularly important for biological activity. mdpi.com

Key strategies will involve:

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that retain similar biological activity but have different physical properties. The difluoroethoxy group at the 5-position is itself an example of a bioisosteric replacement for other alkoxy groups, intended to enhance metabolic stability.

Conformational Restriction: Introducing rigid elements into the molecule to lock it into a specific conformation that is optimal for binding to its target.

Scaffold Hopping: Replacing the central benzoxazole core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Table 1: Potential Modifications to the this compound Scaffold

| Modification Site | Proposed Substituent | Rationale for Enhanced Specificity |

|---|---|---|

| C2-Position | Substituted Phenyl Rings | Exploit specific pockets in the target's binding site. |

| C2-Position | Small Heterocyclic Rings | Introduce new hydrogen bonding opportunities. |

| Benzene (B151609) Ring | Additional Halogenation | Modulate electronic properties and membrane permeability. |

Exploration of Diverse Biological Targets beyond Current Findings

The benzoxazole nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netconsensus.app While the primary targets of this compound are under investigation, future research should aim to screen this compound and its next-generation derivatives against a wide array of biological targets. This will help to uncover novel therapeutic applications.

Potential target classes for exploration include:

Kinases: Many benzoxazole derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2. nih.gov

Enzymes: Targeting enzymes crucial for the survival of pathogens or the progression of metabolic diseases.

Nuclear Receptors: Modulating the activity of nuclear receptors involved in inflammation and metabolic regulation.

DNA and RNA: Benzoxazole derivatives have shown the ability to interact with nucleic acids, suggesting potential applications as anticancer or antiviral agents. scite.ai

Development of Benzoxazole-Based Molecular Probes and Research Tools

The inherent fluorescent properties of the benzoxazole scaffold make it an excellent candidate for the development of molecular probes for biological research. globalresearchonline.netperiodikos.com.br These probes can be used to visualize and track biological processes in real-time. Derivatives of this compound could be functionalized to create highly specific probes for various applications.

Future research in this area could focus on:

Fluorescent DNA Probes: Benzoxazoles can act as sensitive and safer alternatives to commonly used DNA intercalating agents. periodikos.com.brperiodikos.com.br

Ion Sensors: The benzoxazole moiety is attractive for the development of fluorescent probes for detecting various cations and anions. epa.govresearchgate.net

Bioimaging Agents: Developing benzoxazole-based probes for imaging specific organelles or proteins within living cells.

Integration of Artificial Intelligence and Machine Learning in Benzoxazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govijettjournal.org These computational tools can be applied to the study of this compound to predict its biological activities, optimize its structure, and identify potential new targets.

AI and ML can contribute to benzoxazole research in several ways:

Virtual Screening: Using computational models to screen large libraries of virtual benzoxazole derivatives to identify those with the highest predicted activity. mdpi.com

De Novo Drug Design: Employing generative models to design novel benzoxazole structures with desired pharmacological properties.

Predictive Toxicology: Using machine learning algorithms to predict the potential toxicity of new benzoxazole derivatives, reducing the need for extensive animal testing. logos-science.com

Drug Repurposing: AI can analyze vast datasets to identify new therapeutic uses for existing drugs, including benzoxazole derivatives. researchgate.net

Exploiting Benzoxazole Scaffolds for Chemical Biology Applications

The benzoxazole scaffold can be utilized as a versatile tool in chemical biology to probe and understand complex biological systems. nih.gov By incorporating reactive moieties or reporter tags onto the this compound structure, researchers can create chemical tools for a variety of applications.

Potential chemical biology applications include:

Target Identification and Validation: Developing benzoxazole-based affinity probes to isolate and identify the protein targets of bioactive compounds.

Protein Labeling: Creating selective benzoxazole-based reagents for labeling and visualizing specific proteins in their native cellular environment.

Activity-Based Protein Profiling (ABPP): Designing benzoxazole probes that covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity in complex biological samples.

Sustainable Synthesis of Benzoxazole Derivatives for Research Scale Production

The development of environmentally friendly and efficient synthetic methods is crucial for the sustainable production of benzoxazole derivatives for research purposes. ajchem-a.com Green chemistry principles should be applied to minimize waste, reduce energy consumption, and use less hazardous reagents. mdpi.com

Future research in synthetic methodology could focus on:

Catalytic Methods: Developing novel catalysts, including nanocatalysts, that can promote the synthesis of benzoxazoles with high efficiency and selectivity. ajchem-a.comresearchgate.net

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent waste.

Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction times and improve yields. mdpi.com

Use of Greener Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents as environmentally benign reaction media. jetir.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tafamidis |

| Benoxaprofen |

| Caboxamycin |

| ERB-041 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(2,2-Difluoroethoxy)-1,3-benzoxazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group on the benzoxazole core with 2,2-difluoroethyl bromide or iodide. Halogen exchange reactions using catechol derivatives and fluorinating agents (e.g., hydrogen fluoride) are also viable . Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use , , and NMR to confirm substitution patterns and fluorine coupling. IR spectroscopy identifies C-O-C (benzoxazole) and C-F stretches (1,080–1,120 cm). X-ray crystallography (as in ) resolves bond angles and packing interactions, critical for understanding reactivity . Computational methods (DFT) predict frontier molecular orbitals and electrostatic potential surfaces to guide functionalization strategies.

Q. What stability considerations are critical for handling and storing this compound?

- Methodology : Store under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the difluoroethoxy group . Assess thermal stability via DSC/TGA and photostability under UV/visible light. For aqueous studies, use buffered solutions (pH 6–8) to minimize degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives?

- Methodology : Perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, IC for cytotoxicity). Control for substituent effects by synthesizing analogs (e.g., replacing difluoroethoxy with methoxy) and testing in parallel . Validate target engagement using SPR or ITC to measure binding affinity to enzymes (e.g., kinases or proteases). Cross-reference with PubChem bioassay data to identify outliers .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the benzoxazole core?

- Methodology : Electron-donating groups (e.g., 2,2-difluoroethoxy) direct electrophiles to the 4- or 6-position. Use directing groups (e.g., boronic acids) for Suzuki-Miyaura coupling at specific sites . Kinetic vs. thermodynamic control can be manipulated by varying reaction time and temperature (e.g., 24h at 25°C vs. 2h at 80°C).

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?

- Methodology : Analyze crystal packing via X-ray diffraction to identify O–H···F, C–H···O, or π-π interactions (see for analogous structures) . Hirshfeld surface analysis quantifies interaction contributions. Modify crystallization solvents (e.g., ethanol vs. acetonitrile) to tune polymorphism.

Q. What advanced computational models predict the metabolic pathways of this compound?

- Methodology : Use in silico tools like MetaSite or GLORY to predict cytochrome P450 oxidation sites. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH). LC-MS/MS identifies metabolites, focusing on defluorination or benzoxazole ring-opening products.

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving fluorinated intermediates?

- Solution : Incorporate protecting groups (e.g., TBS for hydroxyl) to shield reactive sites during fluorination . Use flow chemistry to minimize intermediate degradation. Monitor fluorination efficiency via NMR quantitation.

Q. What analytical techniques differentiate between structural isomers in benzoxazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.